molecular formula C23H28N4O6 B6544900 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946324-72-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B6544900
CAS No.: 946324-72-7
M. Wt: 456.5 g/mol
InChI Key: PBUAGWLEIWAASY-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. This compound features a 3,4-dimethoxyphenyl ethyl group attached via an acetamide linker, along with ethoxy, methyl, and dioxo substituents on the pyrimidine ring.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6/c1-6-33-20-14(2)12-25-21-19(20)22(29)27(23(30)26(21)3)13-18(28)24-10-9-15-7-8-16(31-4)17(11-15)32-5/h7-8,11-12H,6,9-10,13H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUAGWLEIWAASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action and therapeutic implications.

Chemical Structure

The compound features a pyrido[2,3-d]pyrimidine core structure, which is known for various biological activities. The specific structural components include:

  • Pyrido[2,3-d]pyrimidine moiety : Associated with anticancer and antiviral properties.
  • Dimethoxyphenyl ethyl group : Potentially enhances bioactivity through increased lipophilicity and receptor interactions.
  • Ethoxy and dimethyl groups : May influence pharmacokinetics and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of pyrido[2,3-d]pyrimidines. For instance:

  • Mechanism of Action : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation. They target receptors such as the ephrin receptor family , which are often overexpressed in tumors .
  • Case Study : A derivative with similar structural features demonstrated significant cytotoxicity against various cancer cell lines in vitro. This includes inhibition of cell growth and induction of apoptosis .

Antiviral Activity

The compound's structure suggests potential antiviral properties:

  • Targeting Viral Integrase : Similar compounds have been reported to inhibit HIV integrase, preventing viral integration into host DNA . This suggests that this compound may exhibit similar effects against retroviruses.

Antibacterial Activity

While primarily studied for its anticancer and antiviral effects, preliminary data indicate potential antibacterial activity:

  • Inhibition Studies : Some pyrido[2,3-d]pyrimidine derivatives have shown promising results in inhibiting bacterial growth in vitro. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Research Findings

Activity TypeMechanismReference
AnticancerInhibition of cell proliferation via receptor targeting
AntiviralInhibition of viral integrase
AntibacterialDisruption of bacterial metabolism

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide exhibit promising anticancer properties. Studies have shown that pyrimidine derivatives can act as effective inhibitors of cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanism often involves the inhibition of key enzymes involved in tumor growth and metastasis.

Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research into similar compounds has indicated their ability to protect neuronal cells from oxidative stress and apoptosis. This could position this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Medicinal Chemistry

Drug Development
The compound is a candidate for drug development due to its unique pharmacophore. Medicinal chemists are exploring its derivatives to enhance bioavailability and reduce toxicity while maintaining efficacy against targeted diseases. The synthesis of analogs with varied substituents may yield compounds with improved pharmacological profiles.

Biomarker Discovery
In the context of personalized medicine, compounds like this compound may serve as biomarkers for specific disease states or therapeutic responses. Ongoing studies aim to establish correlations between the compound's activity and patient outcomes in clinical settings.

Data Table: Summary of Applications

Application AreaPotential UsesSupporting Studies
PharmacologyAnticancer agentsStudies on pyrimidine derivatives
Neuroprotective agentsResearch on oxidative stress protection
Medicinal ChemistryDrug developmentOngoing synthesis of analogs
Biomarker discoveryCorrelation studies in clinical settings
AgriculturePesticidal activityEvaluations of structural analogs

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural similarities with several pyrimidine and pyrido-pyrimidine derivatives reported in the literature. Key analogs include:

Compound Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Pyrido[2,3-d]pyrimidine 3,4-Dimethoxyphenyl ethyl, 5-ethoxy, 1,6-dimethyl, 2,4-dioxo ~532.6 g/mol* High polarity due to multiple oxygenated groups
Compound 24 () Pyrido-thieno-pyrimidine Phenylamino, acetyl, methyl 369.44 g/mol Thieno-fused core enhances π-stacking potential
Compound 11p () Pyrimido[4,5-d]pyrimidine Butenyl, methylbenzodiazepine, trifluoromethoxy phenyl ~760.8 g/mol* Extended lipophilic side chains
N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-... () Pyrido[2,3-d]pyrimidin-4-one 4-Ethoxyphenyl, trifluoromethoxy phenyl, pyridinylmethyl ~663.6 g/mol Chiral center; fluorinated groups enhance stability

*Calculated based on structural formula.

Key Observations :

  • The target compound’s 3,4-dimethoxyphenyl ethyl group distinguishes it from analogs like Compound 24, which lacks extended arylalkyl chains. This substituent may improve membrane permeability compared to simpler acetylated derivatives .
  • The 5-ethoxy and 1,6-dimethyl groups on the pyrido[2,3-d]pyrimidine core contrast with the trifluoromethoxy and pyridinylmethyl groups in ’s compound, suggesting divergent electronic and steric profiles .
Computational Similarity Assessments

Computational methods such as Tanimoto and Dice similarity indices () and molecular networking () are critical for comparing structural and functional properties:

  • Tanimoto Index : A Morgan fingerprint-based analysis would likely reveal moderate similarity (~0.4–0.6) between the target compound and ’s analog due to shared pyrido[2,3-d]pyrimidine cores but divergent substituents .
  • Molecular Networking : MS/MS fragmentation patterns () would cluster the target compound with other dioxo-pyrido-pyrimidines, while differentiating it from acetylated (Compound 24) or trifluoromethoxy-containing analogs .
  • Lumping Strategies (): The target compound could be grouped with other dioxo-heterocycles in kinetic or metabolic studies, assuming similar reactivity of the dioxo-pyrimidine moiety .

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